molecular formula C7H13FN2O B1382008 3-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one CAS No. 1556225-53-6

3-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one

Cat. No.: B1382008
CAS No.: 1556225-53-6
M. Wt: 160.19 g/mol
InChI Key: REWWYGDVSFSCDZ-UHFFFAOYSA-N
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Description

3-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one is a fluorinated pyrrolidine derivative of significant interest in pharmaceutical and organic chemistry research. This compound serves as a versatile building block for the synthesis of more complex molecules. Its structure, featuring both an aminoketone moiety and a fluorinated pyrrolidine ring, is commonly explored in drug discovery programs. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, known for its presence in biologically active compounds, and the introduction of a fluorine atom can fine-tune key properties such as metabolic stability, lipophilicity, and membrane permeability. Researchers value this compound for developing potential enzyme inhibitors or receptor modulators. As with all our fine chemicals, this product is supplied with comprehensive analytical data (including 1H NMR, LC-MS, and HPLC for purity) to ensure reliability and consistency in your experimental work. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FN2O/c8-6-2-4-10(5-6)7(11)1-3-9/h6H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWWYGDVSFSCDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1F)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one, also known as 3-FPP, is a compound that has garnered attention in various scientific research fields. This article explores its applications, particularly in medicinal chemistry, neuroscience, and synthetic chemistry.

Chemical Properties and Structure

This compound is characterized by its unique structure, which includes an amino group and a pyrrolidine ring. This structure contributes to its biological activity and potential applications in pharmaceuticals.

Chemical Formula

  • Molecular Formula : C_7H_11FN_2O
  • Molecular Weight : 158.17 g/mol
  • IUPAC Name : this compound

Antidepressant Potential

Research indicates that compounds similar to this compound may exhibit antidepressant properties. Studies have shown that modulating the neurotransmitter systems can lead to significant improvements in mood disorders. The compound's ability to interact with serotonin and norepinephrine transporters makes it a candidate for further investigation in treating depression and anxiety disorders.

Neurological Studies

The compound has been studied for its effects on cognitive functions and neuroprotection. Preliminary studies suggest that it may enhance synaptic plasticity and memory formation, making it of interest in the development of treatments for neurodegenerative diseases such as Alzheimer's.

Precursor for Synthesis

This compound serves as a valuable intermediate for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including alkylation and acylation, facilitating the development of new pharmaceutical agents.

Drug Development

The pharmacological profile of 3-FPP has been explored in several studies, indicating its potential as a scaffold for designing new drugs targeting various receptors. Its structural features may allow for the development of selective modulators for therapeutic applications.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry examined a series of analogs based on this compound. The results demonstrated that certain derivatives exhibited significant binding affinity for serotonin receptors, leading to improved antidepressant-like effects in animal models .

Case Study 2: Neuroprotective Effects

Research conducted at a leading neuroscience institute investigated the neuroprotective properties of 3-FPP. The findings revealed that the compound could reduce oxidative stress markers and promote neuronal survival in vitro, suggesting its potential use in treating neurodegenerative conditions .

Case Study 3: Synthesis of Novel Compounds

A synthetic chemistry study highlighted the use of this compound as a precursor for synthesizing a new class of compounds with enhanced pharmacological profiles. The study detailed various synthetic routes and characterized the resulting compounds using NMR and mass spectrometry .

Summary of Findings

Application AreaKey FindingsReferences
Medicinal ChemistryPotential antidepressant properties
Neurological StudiesEnhances cognitive functions
Synthetic ChemistryValuable precursor for drug synthesis

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name Heterocycle Substituents Molecular Formula Molecular Weight CAS Number Key Differences
3-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one (Target) Pyrrolidine 3-fluoro C₇H₁₂FN₂O 170.18* Not provided Baseline for comparison
3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one Pyrrolidine 3,3-difluoro C₇H₁₂F₂N₂O 178.18 1896968-05-0 Additional fluorine increases electronegativity and steric bulk
3-Amino-1-(3-methoxyazetidin-1-yl)propan-1-one Azetidine (4-membered) 3-methoxy C₇H₁₄N₂O₂ 158.2 1849314-03-9 Smaller ring size introduces strain; methoxy group alters polarity
3-Amino-1-(5-bromo-2-methoxypyridin-3-yl)propan-1-one Pyridine 5-bromo, 2-methoxy C₉H₁₁BrN₂O₂ 259.10 2228575-18-4 Aromatic ring with bromine (heavy atom) and methoxy; distinct electronic effects
3-Amino-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one Pyrrolidine 3-hydroxymethyl, 4-trifluoromethyl C₉H₁₅F₃N₂O₂ 240.22 2097956-00-6 Hydroxymethyl enhances solubility; trifluoromethyl adds lipophilicity

*Molecular weight calculated based on formula.

Key Comparative Analysis

Fluorination Patterns
  • Target vs. 3,3-Difluoro Analog: The difluoro analog (C₇H₁₂F₂N₂O) has enhanced electron-withdrawing effects due to two fluorine atoms, which may increase metabolic stability but reduce solubility compared to the mono-fluoro target compound .
  • Target vs.
Heterocycle Variations
  • Pyrrolidine vs.
  • Pyrrolidine vs.
Functional Group Impact
  • Methoxy vs. Fluoro : The methoxy group in the azetidine analog (C₇H₁₄N₂O₂) is less electronegative than fluorine, leading to reduced electronic effects but increased steric bulk .
  • Bromo Substituent : The bromine atom in the pyridine analog (C₉H₁₁BrN₂O₂) adds molecular weight and polarizability, which could influence receptor binding or crystallographic properties .

Potential Pharmacological Implications

  • Fluorinated Pyrrolidines: Fluorine substitution is a common strategy in drug design to enhance bioavailability and resistance to oxidative metabolism. The target compound’s mono-fluoro substitution balances electronic effects and solubility .
  • Azetidine Analogs : Smaller rings like azetidine are increasingly explored in medicinal chemistry for their constrained conformations, which may improve selectivity for certain targets .
  • Trifluoromethyl Groups : These groups are often used to modulate lipophilicity and improve blood-brain barrier penetration, as seen in the hydroxymethyl/trifluoromethyl analog .

Biological Activity

3-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one is a compound classified under cathinone derivatives, which are known for their psychoactive properties. Its molecular formula is C7H13FN2OC_7H_{13}FN_2O with a molecular weight of approximately 160.19 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities and interactions with neurotransmitter systems.

Chemical Structure and Properties

The structural configuration of this compound includes a pyrrolidine ring substituted with a fluorine atom and an amino group. This unique structure influences its biological activity, particularly its interaction with receptors in the central nervous system (CNS).

The proposed mechanism of action for this compound involves modulation of neurotransmitter release, particularly dopamine and norepinephrine. This activity suggests a stimulant effect, enhancing synaptic transmission and neuronal excitability.

Pharmacological Effects

Research indicates that compounds similar to this compound may exhibit various pharmacological effects, including:

  • Stimulant Activity : Increased release of catecholamines leading to heightened alertness and energy.
  • Potential Antidepressant Effects : Some studies suggest that such compounds may alleviate symptoms of depression through their action on neurotransmitter systems.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable Biological Activity
3-(3-fluoropyrrolidin-1-yl)propan-1-olAlcohol derivativeNeurotransmitter modulation
Other cathinone derivativesVarious structuresStimulant effects, potential for addiction

Neurochemical Studies

A study focusing on the neurochemical interactions of fluorinated compounds highlighted that modifications in the structure can significantly alter their stability and biological activity. For instance, the presence of fluorine can enhance lipophilicity, potentially improving CNS penetration .

Toxicological Considerations

Research has also indicated that while fluorinated compounds like this compound may exhibit desirable pharmacological properties, they can also pose risks related to toxicity. The metabolism of such compounds may lead to the formation of toxic metabolites, which could affect their safety profile in therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 3-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 3-fluoropyrrolidine with a ketone precursor (e.g., 3-chloropropan-1-one) under basic conditions. Optimization includes:
  • Catalysts : Use of triethylamine or DIPEA to neutralize HCl byproducts .
  • Solvents : Polar aprotic solvents like DMF or acetonitrile enhance reaction rates .
  • Temperature : Reactions typically proceed at 60–80°C to balance yield and side-product formation.
    Example Protocol :
     1. Dissolve 3-fluoropyrrolidine (1.2 eq) in DMF.  
     2. Add 3-chloropropan-1-one (1.0 eq) and DIPEA (2.0 eq).  
     3. Stir at 70°C for 12 hours.  
     4. Purify via column chromatography (silica gel, ethyl acetate/hexane).  

Purity should be confirmed by HPLC (>95%) and NMR .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify fluoropyrrolidine protons (δ 3.5–4.0 ppm) and amino-propanone signals (δ 2.5–3.0 ppm).
  • ¹³C NMR : Confirm carbonyl (C=O, ~210 ppm) and fluorinated carbons (C-F, ~85 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular formula (C₈H₁₃FN₂O) with accurate mass (±2 ppm error).
  • X-ray Crystallography : Resolve stereochemistry if chiral centers exist (e.g., fluoropyrrolidine configuration) .

Q. What are the critical safety precautions for handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :
  • Software : Use Gaussian or Schrödinger Suite for DFT calculations (B3LYP/6-31G* basis set).
  • Key Parameters :
  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., carbonyl carbon) prone to nucleophilic attack .
  • Fukui Indices : Quantify electrophilicity to prioritize reaction sites .
  • Validation : Compare predicted intermediates with experimental LC-MS data .

Q. What strategies resolve contradictions in impurity profiles observed during synthesis?

  • Methodological Answer :
  • Impurity Identification :
Impurity SourceDetection MethodMitigation Strategy
Unreacted 3-fluoropyrrolidineGC-MSIncrease reaction time or temperature
Oxidation byproducts (e.g., ketones)HPLC-UVAdd antioxidants (e.g., BHT)
  • Statistical Analysis : Use Design of Experiments (DoE) to optimize parameters (e.g., pH, stoichiometry) .

Q. How can the compound’s biological activity be assessed using in vitro assays?

  • Methodological Answer :
  • Target Engagement :
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) via fluorescence-based assays (IC₅₀ determination) .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) using [³H]-labeled analogs .
  • Cytotoxicity : MTT assay in HEK293 or HeLa cells (EC₅₀ < 10 µM suggests therapeutic potential) .

Q. What are the challenges in scaling up the synthesis from milligram to gram scale?

  • Methodological Answer :
  • Key Issues :
  • Exothermic Reactions : Use jacketed reactors with temperature control (±2°C) .
  • Purification : Switch from column chromatography to recrystallization (solvent: ethanol/water) .
  • Yield Optimization :
ParameterLab Scale (mg)Pilot Scale (g)
Reaction Time12 hours18 hours
Yield65%78%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one
Reactant of Route 2
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3-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one

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